molecular formula C17H23F2N3O2 B5406551 N-(2,6-difluorobenzoyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)urea

N-(2,6-difluorobenzoyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)urea

Cat. No.: B5406551
M. Wt: 339.4 g/mol
InChI Key: LMXCTDVWWBLDED-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a difluorobenzoyl group and a tetramethylpiperidyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea typically involves the reaction of 2,6-difluorobenzoyl chloride with N-(2,2,6,6-tetramethyl-4-piperidyl)amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea involves its interaction with specific molecular targets. The difluorobenzoyl group may interact with enzymes or receptors, leading to modulation of their activity. The tetramethylpiperidyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorobenzoyl)-N’-(4-methylpiperidyl)urea
  • N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethylpiperidyl)thiourea
  • N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)carbamate

Uniqueness

N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea is unique due to the presence of both difluorobenzoyl and tetramethylpiperidyl groups, which confer specific chemical and biological properties. The combination of these groups can result in enhanced stability, bioavailability, and activity compared to similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2N3O2/c1-16(2)8-10(9-17(3,4)22-16)20-15(24)21-14(23)13-11(18)6-5-7-12(13)19/h5-7,10,22H,8-9H2,1-4H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXCTDVWWBLDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)NC(=O)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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